5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]
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Overview
Description
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a unique spiro structure, which contributes to its distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to ensure cost-effectiveness and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] include other benzofuran derivatives, such as:
- 5-bromo-1-benzofuran-2-yl derivatives
- Cyclobutyl-substituted benzofurans
- Spirobenzofuran-piperidine compounds
Uniqueness
The uniqueness of 5-bromo-1’-cyclobutylspiro[3H-1-benzofuran-2,4’-piperidine] lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
1174728-44-9 |
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Molecular Formula |
C16H20BrNO |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine] |
InChI |
InChI=1S/C16H20BrNO/c17-13-4-5-15-12(10-13)11-16(19-15)6-8-18(9-7-16)14-2-1-3-14/h4-5,10,14H,1-3,6-9,11H2 |
InChI Key |
BOPLJTUELDQFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(CC2)CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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